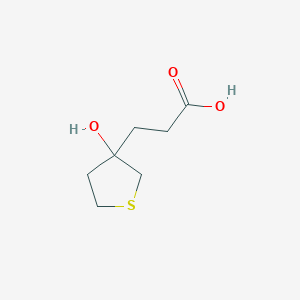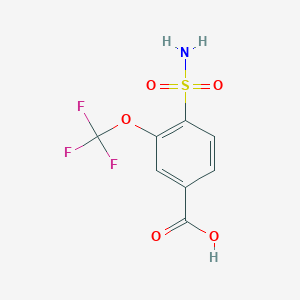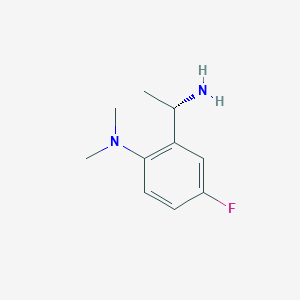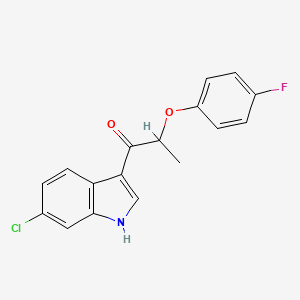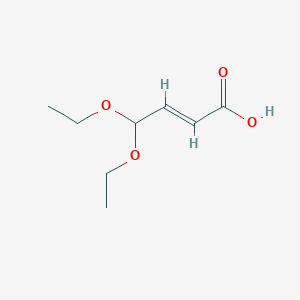
4,4-Diethoxybut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethoxybut-2-enoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of butenoic acid, characterized by the presence of two ethoxy groups attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4-Diethoxybut-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . Another method involves the reaction of dimethoxy acetaldehyde with triethyl phosphonoacetate in the presence of potassium carbonate and tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diethoxybut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,4-Diethoxybut-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing pharmaceuticals with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Diethoxybut-2-enoic acid involves its interaction with specific molecular targets and pathways. The ethoxy groups and the conjugated double bond play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
4,4-Dimethoxybut-2-enoic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
4-Oxobut-2-enoic acid: Lacks the ethoxy groups and has different reactivity and applications.
Uniqueness: 4,4-Diethoxybut-2-enoic acid is unique due to the presence of ethoxy groups, which influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
(E)-4,4-diethoxybut-2-enoic acid |
InChI |
InChI=1S/C8H14O4/c1-3-11-8(12-4-2)6-5-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/b6-5+ |
Clave InChI |
XNKRDHJUWKSZKA-AATRIKPKSA-N |
SMILES isomérico |
CCOC(/C=C/C(=O)O)OCC |
SMILES canónico |
CCOC(C=CC(=O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


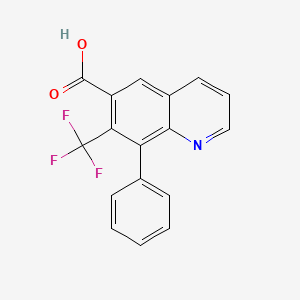
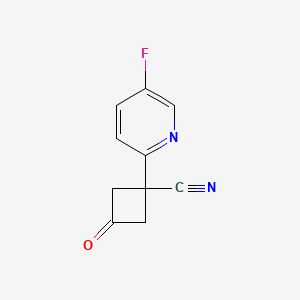
![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
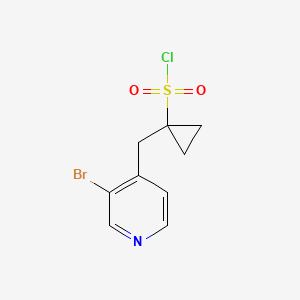
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
![2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid](/img/structure/B13534087.png)
